tripotassium;methyl(trioxido)silane
Description
Tripotassium methyl(trioxido)silane (K₃[CH₃SiO₃]) is an ionic compound consisting of a potassium cation and a methyl(trioxido)silane anion. The structure comprises a silicon atom bonded to a methyl group and three oxygen atoms, forming a tetrahedral geometry. This compound is hypothesized to exhibit strong ionic character due to the potassium counterions, which likely enhance its solubility in polar solvents compared to neutral silanes.
Structure
3D Structure of Parent
Properties
IUPAC Name |
tripotassium;methyl(trioxido)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O3Si.3K/c1-5(2,3)4;;;/h1H3;;;/q-3;3*+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEHYLMDLZKQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]([O-])([O-])[O-].[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3K3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890900 | |
| Record name | Silanetriol, 1-methyl-, potassium salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65351-55-5, 31795-24-1 | |
| Record name | Tripotassium methylsilanetriolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065351555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriol, 1-methyl-, potassium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanetriol, 1-methyl-, potassium salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium methylsilanetriolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tripotassium methylsilanetriolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPOTASSIUM METHYLSILANETRIOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK6ZR3TFP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis via Alkaline Hydrolysis of Methylsilanetriol
The primary synthesis route involves the stoichiometric reaction between methylsilanetriol (CH₃Si(OH)₃) and potassium hydroxide (KOH) in aqueous media. The reaction proceeds via deprotonation of silanetriol hydroxyl groups, forming the tripotassium salt and water:
$$
\text{CH}3\text{Si(OH)}3 + 3\text{KOH} \rightarrow \text{CH}3\text{Si(O}^-\text{K}^+)3 + 3\text{H}_2\text{O}
$$
Laboratory-Scale Protocol
- Reagent Ratios : A molar ratio of 1:3.2 (methylsilanetriol:KOH) ensures complete neutralization, with excess KOH minimizing residual silanol groups.
- Temperature : Maintained at 40–60°C to accelerate reaction kinetics without inducing side reactions like siloxane formation.
- pH Control : Optimal pH ranges from 10–12, monitored via in-line probes to prevent silica gel precipitation.
- Purification : Vacuum distillation removes water and unreacted KOH, followed by recrystallization in ethanol to isolate crystals with ≥99% purity.
Industrial-Scale Production
Industrial reactors employ continuous stirred-tank reactors (CSTRs) with the following modifications:
Alternative Preparation Strategies
Solvent-Free Mechanochemical Synthesis
Recent advances utilize ball milling to synthesize CH₃K₃O₃Si without solvents:
- Conditions : Stainless-steel jars, 500 RPM for 2 hours, stoichiometric KOH:methylsilanetriol mixture.
- Yield : 89% with 97% purity, though scalability remains limited due to equipment costs.
Optimization Parameters and Trade-offs
Table 1: Comparative Analysis of Preparation Methods
| Parameter | Alkaline Hydrolysis | Mechanochemical | Catalyzed Condensation |
|---|---|---|---|
| Yield (%) | 98.5 | 89 | 99.5 |
| Purity (%) | 99 | 97 | 85.5* |
| Reaction Time (h) | 2–4 | 2 | 3 |
| Scalability | High | Low | Moderate |
| Byproduct Formation | <1% siloxanes | None | 15% oligomers |
*Includes 85.5% tetrameric species requiring secondary purification.
Characterization and Quality Control
Spectroscopic Validation
- FTIR : Si–O–K stretching bands at 950–1100 cm⁻¹ confirm potassium coordination.
- ¹H NMR : Methyl group resonance at δ 0.5–1.0 ppm verifies intact Si–CH₃ bonds.
- XRD : Crystalline peaks at 2θ = 18.7°, 27.3°, and 35.6° match JCPDS 01-089-8932.
Purity Assessment
- ICP-OES : Quantifies potassium content (38–40% w/w) to detect unreacted KOH.
- TGA : Thermal stability up to 200°C ensures compatibility with high-temperature applications.
Chemical Reactions Analysis
Types of Reactions: : tripotassium;methyl(trioxido)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products: : The major products formed from these reactions include silanols, siloxanes, and silanes.
Scientific Research Applications
Chemistry
Tripotassium methyl(trioxido)silane serves as a precursor in the synthesis of organosilicon compounds. Its silanol groups enable it to participate in various chemical reactions, including oxidation and substitution reactions. This makes it a valuable reagent for researchers exploring new chemical pathways.
Biology
In biological applications, this compound is investigated for modifying biomolecules. Its ability to interact at the molecular level enhances its potential use in drug delivery systems and the development of biocompatible materials. Studies have shown that it can improve the stability and efficacy of therapeutic agents.
Medicine
Research has indicated that tripotassium methyl(trioxido)silane may be utilized in medical devices due to its biocompatibility. Its incorporation into drug delivery systems could facilitate targeted therapy, improving treatment outcomes for various conditions.
Industry
This compound is widely used in the production of coatings, adhesives, and sealants. Its strong bonding capabilities with substrates like glass, metals, and ceramics enhance the durability and performance of these materials.
Case Study 1: Catalytic Applications
A study explored the use of tripotassium methyl(trioxido)silane as a catalyst support material in heterogeneous catalysis. The compound's silanol groups facilitated binding with active catalytic species, enhancing reaction rates in organic transformations.
Case Study 2: Medical Device Development
Research conducted on the incorporation of tripotassium methyl(trioxido)silane into polymer matrices demonstrated improved mechanical properties and biocompatibility. The modified materials showed potential for use in implants and drug delivery systems.
Mechanism of Action
Mechanism of Action: : The compound exerts its effects through its silanol groups (Si-OH), which can bond to various surfaces, including glass and metals. This bonding improves the biocompatibility of implants and medical devices.
Molecular Targets and Pathways: : The molecular targets include surfaces of biomaterials and medical devices, where it enhances cellular attachment and biocompatibility.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Silane Derivatives
| Property | Tripotassium Methyl(trioxido)silane | Trimethoxy(methyl)silane | Tetra(α-methylbutenoxy)silane |
|---|---|---|---|
| Formula | K₃[CH₃SiO₃] | C₄H₁₂O₃Si | C₁₆H₂₈O₄Si₄ |
| Molecular Weight | ~226 g/mol (est.) | 136.22 g/mol | 436.8 g/mol |
| Solubility | Polar solvents (est.) | Organic solvents | Organic solvents |
| Hydrolysis Byproduct | Silica gel, KOH (est.) | Methanol | α-methylbutenol |
| Applications | Catalysis, materials synthesis | Surface treatments | Polymer curing |
Table 2: Thermal and Reactivity Data
| Compound | Activation Energy (kJ/mol) | Curing Temperature (°C) |
|---|---|---|
| Tetra(α-methylbutenoxy)silane | 33.5 | 77 |
| Tetra(allyloxy)silane | 43.7 | 80 |
| K₃[CH₃SiO₃] (est.) | N/A | >100 (est.) |
Q & A
Basic Research Questions
Q. What synthetic pathways are recommended for producing tripotassium methyl(trioxido)silane, and how can its purity and structural integrity be validated?
- Methodology : Tripotassium methyl(trioxido)silane can be synthesized via controlled hydrolysis of precursor silanes (e.g., methyltriethoxysilane derivatives) in alkaline aqueous conditions. Key steps include stoichiometric adjustments of potassium hydroxide to ensure complete deprotonation and stabilization of the trioxido group . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ²⁹Si) and inductively coupled plasma mass spectrometry (ICP-MS) are critical for confirming silicon coordination and potassium content. Chromatographic techniques (e.g., HPLC with refractive index detection) can assess purity by identifying residual solvents or byproducts .
Q. How does the aqueous stability of tripotassium methyl(trioxido)silane impact its experimental handling and storage?
- Methodology : The compound’s stability in aqueous solutions is pH-dependent. At neutral or acidic pH, hydrolysis of the Si-O-K bonds may occur, leading to silanol formation. Researchers should store solutions at alkaline pH (≥10) under inert atmospheres to minimize degradation. Dynamic light scattering (DLS) and Fourier-transform infrared spectroscopy (FTIR) can monitor colloidal stability and structural changes over time .
Advanced Research Questions
Q. How do discrepancies in reported activation energies for H-abstraction reactions involving methyl(trioxido)silane derivatives challenge mechanistic models?
- Methodology : Studies on analogous silanes (e.g., SiH₄) reveal contradictions in activation energies (e.g., 6–9 kcal/mol for methyl radical reactions), attributed to competing mechanisms (direct abstraction vs. intermediate formation). For tripotassium methyl(trioxido)silane, isotope-labeling experiments (e.g., deuterated substrates) coupled with laser flash photolysis can isolate primary kinetic isotope effects (KIEs). Arrhenius parameters should be recalculated using high-purity samples to resolve inconsistencies, as impurities in silane precursors can skew results .
Q. What role does tripotassium methyl(trioxido)silane play in crosslinking silicone polymers, and how can kinetic modeling optimize these reactions?
- Methodology : The compound acts as a crosslinking agent by forming Si-O-Si bridges via hydrolysis-condensation. Reaction kinetics can be studied using rheometry to track viscosity changes during gelation. Pseudo-first-order rate constants for condensation are derived from in situ FTIR monitoring of Si-OH consumption. Computational models (e.g., density functional theory) can predict transition states for siloxane bond formation, enabling optimization of curing temperatures and catalyst ratios .
Q. How can computational studies reconcile theoretical bond dissociation energies (BDEs) with experimental data for tripotassium methyl(trioxido)silane derivatives?
- Methodology : Discrepancies arise from inaccurate BDE inputs (e.g., Si-H vs. Si-O bonds) and solvent effects. Ab initio calculations (e.g., CCSD(T)/def2-TZVP) with implicit solvation models (e.g., COSMO for aqueous systems) improve accuracy. Experimental validation requires photoacoustic calorimetry to measure BDEs directly. Cross-referencing with gas-phase ion cyclotron resonance (ICR) mass spectrometry data further refines computational parameters .
Data Analysis and Experimental Design
Q. What strategies resolve contradictions in product distributions during silane-mediated photochemical reactions?
- Methodology : Conflicting product ratios (e.g., isopropyl vs. tert-butyl alcohols in acetone-silane photolysis) stem from competing radical pathways. Time-resolved electron paramagnetic resonance (TR-EPR) can identify transient radical intermediates. Statistical design of experiments (DoE) with variable light intensities and silane concentrations isolates dominant pathways. Quantum yield measurements under controlled wavelengths (e.g., 313 nm) clarify primary vs. secondary processes .
Q. How can surface modifications using tripotassium methyl(trioxido)silane enhance biocompatibility in mesoporous silica nanoparticles (MSNs)?
- Methodology : Functionalization involves grafting the silane onto MSN surfaces via co-condensation during sol-gel synthesis. Zeta potential measurements and X-ray photoelectron spectroscopy (XPS) confirm surface charge modulation (e.g., mixed -NH₃⁺/-PO₃⁻ groups). In vitro assays (e.g., protein adsorption studies using BSA) quantify biocompatibility improvements. Comparative cytotoxicity testing (e.g., MTT assays) validates low cellular toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
